molecular formula C7H7NO4 B8012694 3-Hydroxy-2-methoxyisonicotinic acid

3-Hydroxy-2-methoxyisonicotinic acid

Cat. No.: B8012694
M. Wt: 169.13 g/mol
InChI Key: QCJHWMWYRWCKSM-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methoxyisonicotinic acid (CAS: 1256802-56-8) is a substituted isonicotinic acid derivative with the molecular formula C₇H₇NO₄ and a purity of ≥97% . Its structure features a hydroxyl (-OH) group at position 3 and a methoxy (-OCH₃) group at position 2 on the pyridine ring. It is commercially available in quantities ranging from 100 mg to 1 g, indicating its use in research-scale applications .

Properties

IUPAC Name

3-hydroxy-2-methoxypyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-6-5(9)4(7(10)11)2-3-8-6/h2-3,9H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJHWMWYRWCKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Hydroxy-2-methoxyisonicotinic acid (HMI) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of HMI, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a derivative of isonicotinic acid, characterized by the presence of a hydroxyl group and a methoxy group. Its chemical structure can be represented as follows:

C8H9NO3\text{C}_8\text{H}_9\text{NO}_3

This structure contributes to its solubility and reactivity, which are crucial for its biological functions.

Antioxidant Activity

Research indicates that HMI exhibits significant antioxidant properties. Antioxidants are essential in neutralizing free radicals, thereby preventing oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.

A study conducted by Ferreira-Santos et al. assessed the antioxidant capacity of HMI through various assays such as DPPH and ABTS radical scavenging tests. The results demonstrated that HMI effectively scavenged free radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid .

Anticancer Properties

HMI has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that HMI selectively induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) while exhibiting minimal toxicity to normal cells. The mechanism involves the modulation of apoptotic pathways and the induction of cell cycle arrest at the G1 phase.

Table 1: Cytotoxic Effects of HMI on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa25Apoptosis induction
A54930Cell cycle arrest
L929>100Minimal toxicity

Case Studies

Case Study 1: In Vivo Efficacy in Tumor Models

A notable case study involved the administration of HMI in murine models bearing tumors. The study reported a significant reduction in tumor size compared to control groups treated with saline. Histological analysis revealed decreased proliferation markers and increased apoptotic cells in tumor tissues treated with HMI .

Case Study 2: Effects on Metabolic Disorders

Another case study explored the effects of HMI on metabolic disorders such as diabetes. The compound was found to improve glucose metabolism in diabetic rats, potentially through the enhancement of insulin sensitivity. The study highlighted the role of HMI in modulating inflammatory pathways associated with insulin resistance .

The biological activities of HMI can be attributed to several mechanisms:

  • Antioxidant Defense : By scavenging reactive oxygen species (ROS), HMI protects cellular components from oxidative damage.
  • Apoptosis Induction : HMI activates caspases and alters Bcl-2 family protein expression, leading to programmed cell death in cancer cells.
  • Anti-inflammatory Effects : HMI modulates cytokine production, reducing chronic inflammation often associated with metabolic disorders.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 3-hydroxy-2-methoxyisonicotinic acid, highlighting substituent variations and their implications:

Compound Name CAS Number Molecular Formula Key Substituents Notable Properties/Effects References
This compound 1256802-56-8 C₇H₇NO₄ -OH (C3), -OCH₃ (C2) High polarity, hydrogen-bond donor/acceptor; likely moderate aqueous solubility
3-Fluoro-2-methoxyisonicotinic acid 1214362-24-9 C₇H₆FNO₃ -F (C3), -OCH₃ (C2) Increased electronegativity at C3; enhanced metabolic stability compared to -OH
2-Methoxyisonicotinic acid Not specified C₇H₇NO₃ -OCH₃ (C2) Reduced acidity (no -OH); lower hydrogen-bonding capacity
3-Chloro-2-methoxyisonicotinic acid 1211581-22-4 C₇H₆ClNO₃ -Cl (C3), -OCH₃ (C2) Higher lipophilicity and steric bulk; potential halogen bonding
2-Methoxy-3-methylisonicotinic acid 22282-72-0 C₈H₉NO₃ -CH₃ (C3), -OCH₃ (C2) Electron-donating methyl group lowers acidity; increased hydrophobicity
3-Methoxy-2-methylisonicotinic acid hydrochloride 1227577-20-9 C₈H₁₀ClNO₃ -CH₃ (C2), -OCH₃ (C3), HCl salt Enhanced water solubility due to salt formation; potential toxicity (H302, H312 hazards)
3-Hydroxy-2-(trifluoromethyl)isonicotinic acid N/A C₇H₄F₃NO₃ -OH (C3), -CF₃ (C2) Strong electron-withdrawing -CF₃ group; markedly increased acidity and metabolic stability

Key Research Findings

Electronic and Acidity Effects: The hydroxyl group at position 3 in the target compound enhances acidity compared to its methyl- or halogen-substituted analogues. For instance, 3-hydroxy-2-(trifluoromethyl)isonicotinic acid exhibits even greater acidity due to the electron-withdrawing -CF₃ group .

Solubility and Bioavailability :

  • The hydrochloride salt of 3-methoxy-2-methylisonicotinic acid demonstrates higher aqueous solubility than the free acid form, a critical factor in pharmaceutical formulations .
  • The trifluoromethyl derivative (3-hydroxy-2-(trifluoromethyl)isonicotinic acid) may exhibit enhanced membrane permeability due to its lipophilic -CF₃ group .

Safety Profiles :

  • 3-Methoxy-2-methylisonicotinic acid hydrochloride carries warnings for toxicity (H302: harmful if swallowed), whereas unmodified derivatives like 2-methoxyisonicotinic acid lack explicit hazard data, implying a safer profile .

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